molecular formula C15H11ClN4OS B2416923 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide CAS No. 1203253-04-6

2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Cat. No.: B2416923
CAS No.: 1203253-04-6
M. Wt: 330.79
InChI Key: XJFXAVDJZUCVJI-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: Introduction of the 3-chlorophenylamino group can be done through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring or the amino group.

    Reduction: Reduction reactions may target the carboxamide group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-chlorophenyl)amino)-N-(pyridin-2-yl)thiazole-4-carboxamide
  • 2-((3-chlorophenyl)amino)-N-(pyridin-4-yl)thiazole-4-carboxamide
  • 2-((4-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Uniqueness

2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The position of the chlorine atom and the pyridine ring can significantly influence the compound’s properties and interactions.

Properties

IUPAC Name

2-(3-chloroanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-10-3-1-4-11(7-10)19-15-20-13(9-22-15)14(21)18-12-5-2-6-17-8-12/h1-9H,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFXAVDJZUCVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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